L-Tyrosyl-D-tryptophan

Description

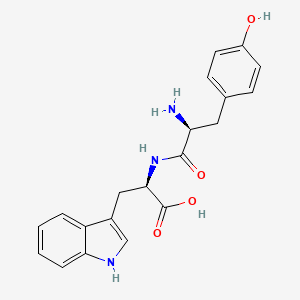

Structure

3D Structure

Properties

CAS No. |

22032-67-3 |

|---|---|

Molecular Formula |

C20H21N3O4 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18+/m0/s1 |

InChI Key |

BMPPMAOOKQJYIP-FUHWJXTLSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Tyrosyl-D-tryptophan: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosyl-D-tryptophan is a dipeptide composed of L-tyrosine and D-tryptophan residues linked by a peptide bond. As a stereoisomer of the naturally occurring L-Tyrosyl-L-tryptophan, this compound presents a unique spatial arrangement that can significantly influence its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of this compound. Additionally, it explores its potential biological activities, drawing from research on related Tyr-Trp dipeptides, and outlines key considerations for its investigation in drug discovery and development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by an L-tyrosine residue at the N-terminus and a D-tryptophan residue at the C-terminus. The IUPAC name for this dipeptide is (2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-2-(1H-indol-3-ylmethyl)-2-oxoethyl]propanamide.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-2-(1H-indol-3-ylmethyl)-2-oxoethyl]propanamide |

| Molecular Formula | C20H21N3O4 |

| Molecular Weight | 367.4 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| InChI Key | BMPPMAOOKQJYIP-SOFGYWHQSA-N |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its constituent amino acids and their stereochemistry. While specific experimental data for this diastereomer is limited, properties can be inferred from data on L-Tyrosyl-L-tryptophan and the individual amino acids.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Decomposes around 289-290 °C | Based on data for L-tryptophan and DL-tryptophan[2][3][4]. The exact melting point for the dipeptide may vary. |

| Solubility | Slightly soluble in water. Soluble in hot alcohol and alkali hydroxides. Insoluble in chloroform.[5] | The solubility of D-tryptophan is highest in ethylene glycol and dimethyl sulfoxide.[6][7] L-tyrosine has low water solubility. |

| Optical Rotation | Expected to be levorotatory (-) | The specific rotation of L-tyrosine is negative, and while D-tryptophan is dextrorotatory, the overall rotation of the dipeptide is difficult to predict without experimental data.[8] |

| pKa | Carboxyl group: ~2.4, Amino group: ~9.4 | Based on the pKa values of the terminal groups in L-tryptophan.[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

Logical Workflow for Solid-Phase Peptide Synthesis:

Caption: Solid-phase synthesis workflow for this compound.

A typical protocol would involve the following steps:

-

Resin Preparation: A suitable resin, such as Wang or Rink amide resin, is swelled in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-D-tryptophan, is coupled to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base like diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the coupled D-tryptophan using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: The next amino acid, Fmoc-L-tyrosine(tBu)-OH, is then coupled to the deprotected N-terminus of the resin-bound D-tryptophan using the same coupling procedure. The side chain of tyrosine is protected with a tert-butyl group to prevent side reactions.

-

Final Deprotection: The Fmoc group from the N-terminal L-tyrosine is removed.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).

-

Purification: The crude dipeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by NMR spectroscopy to confirm the structure and stereochemistry.

Analytical Methods

Reversed-phase HPLC is the primary method for the purification and analysis of this compound. Due to the presence of a chiral center in each amino acid, diastereomers (L-L, L-D, D-L, D-D) can be separated on a standard achiral stationary phase, such as C18, due to their different physicochemical properties.[5][9]

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm (due to the aromatic rings of tyrosine and tryptophan).

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis.

Expected Mass-to-Charge Ratios (m/z):

-

[M+H]+: 368.16

-

[M+Na]+: 390.14

-

[M-H]-: 366.15

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the identity of the amino acid residues.

1H and 13C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry of this compound. The chemical shifts of the α-protons can be indicative of the relative stereochemistry. Specific NMR data for L-tryptophan and L-tyrosine can be found in publicly available databases.[9][10][11]

Biological and Pharmacological Properties

While specific studies on the biological activity of this compound are scarce, research on related Tyr-Trp dipeptides suggests potential interactions with opioid receptors. The "message-address" concept in opioid peptides highlights the importance of the N-terminal tyrosine residue for receptor activation.[6] The stereochemistry of the subsequent amino acids can influence receptor selectivity and potency.

Potential Signaling Pathway Involvement:

Some Tyr-Trp containing peptides have been shown to act as agonists or antagonists at opioid receptors, suggesting a potential role in modulating pain and other neurological processes.[12] The D-tryptophan residue in this compound could confer increased stability against enzymatic degradation compared to the L-L diastereomer, potentially leading to a longer duration of action in biological systems.

Caption: Hypothetical opioid receptor signaling pathway for this compound.

Conclusion

This compound is a dipeptide with unique stereochemistry that warrants further investigation for its potential biological activities. This technical guide provides a foundational understanding of its chemical structure, properties, and the experimental methodologies required for its synthesis and characterization. Researchers in drug discovery and development can utilize this information to explore the therapeutic potential of this and other diastereomeric dipeptides, particularly in the context of neuromodulation and pain management. Further studies are needed to elucidate the specific biological targets and signaling pathways of this compound to fully understand its pharmacological profile.

References

- 1. nbinno.com [nbinno.com]

- 2. L(-)-Tryptophan | CAS#:73-22-3 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. DL -Tryptophan = 99 HPLC 54-12-6 [sigmaaldrich.com]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]

- 10. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Functions of L-Tyrosyl-D-tryptophan

Disclaimer: As of the latest available research, specific studies detailing the biological function, signaling pathways, and experimental protocols for the dipeptide L-Tyrosyl-D-tryptophan have not been identified in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the known functions of its constituent amino acids, L-tyrosine and D-tryptophan, and extrapolates potential activities from studies on the closely related dipeptide, L-Tryptophyl-L-tyrosine (WY). This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for potential future investigations into this compound.

Introduction to the Constituent Amino Acids

To hypothesize the function of this compound, it is essential to first understand the biological roles of its components.

L-Tyrosine

L-tyrosine is a non-essential amino acid synthesized in the body from phenylalanine. It is a crucial building block for proteins and a precursor to several vital biomolecules.[1][2] Its primary functions include:

-

Neurotransmitter Synthesis: L-tyrosine is the precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3] These are critical for mood regulation, cognitive function, and the body's stress response.[1][4]

-

Hormone Production: It is essential for the synthesis of thyroid hormones, which regulate metabolism.[1][2]

-

Melanin Production: L-tyrosine is a precursor to melanin, the pigment responsible for skin and hair color.

-

Cognitive Performance under Stress: Supplementation with L-tyrosine has been shown to improve cognitive function and memory in stressful situations, likely by replenishing depleted catecholamine levels.[3][4]

D-Tryptophan

D-tryptophan is the D-enantiomer of the essential amino acid L-tryptophan. While L-tryptophan is known as the precursor to serotonin and melatonin, D-tryptophan exhibits distinct biological activities.[5][6][7] Its known functions include:

-

Immunomodulation: D-tryptophan can act as an immunomodulatory substance, helping to regulate intestinal homeostasis.[8]

-

Antibacterial and Biofilm Inhibition: It has been shown to inhibit the growth of certain bacteria and the formation of biofilms, suggesting its potential use as a food preservative.[8][9]

-

Therapeutic Potential: Research is exploring the role of D-tryptophan in the treatment of various conditions, including atherosclerosis and osteoporosis.[8][10]

-

Mood and Sleep: Some evidence suggests that D-tryptophan may contribute to the production of serotonin, potentially influencing mood and sleep.[11][12]

Functional Insights from the L-Tryptophyl-L-tyrosine (WY) Dipeptide

The most closely studied related dipeptide is L-Tryptophyl-L-tyrosine (WY). Research on this peptide offers valuable insights into how a peptide containing both tryptophan and tyrosine might function.

Memory Enhancement and Cognitive Function

Studies have demonstrated that the oral administration of WY dipeptides can improve spatial memory in mice. This effect is attributed to the specific conformation of the dipeptide with an N-terminal tryptophan.

Proposed Mechanism of Action: Modulation of the Dopamine System

The memory-improving effects of the WY dipeptide are believed to be mediated through the dopaminergic system. The proposed mechanism involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. This inhibition leads to increased dopamine levels in key brain regions like the hippocampus and frontal cortex. The enhanced dopaminergic activity, particularly through the dopamine D1 receptor, is thought to underlie the observed improvements in memory.

Quantitative Data on WY Dipeptide Activity

| Parameter | Observation | Species |

| Spontaneous Alternation (Y-maze test) | Improved in scopolamine-induced amnesic mice | Mouse |

| MAO-B Inhibition | WY dipeptide inhibits MAO-B activity in vitro | - |

| Dopamine Levels (Hippocampus) | Increased | Mouse |

| Dopamine Levels (Frontal Cortex) | Increased | Mouse |

Experimental Protocols for Dipeptide Functional Analysis

The following are generalized methodologies based on studies of WY dipeptides, which could be adapted for the investigation of this compound.

2.4.1 In Vivo Memory Assessment: Y-Maze Test

-

Subjects: Male mice.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Administer the test dipeptide orally.

-

After a set time (e.g., 60 minutes), place a mouse at the end of one arm and allow it to move freely through the maze for a specified duration (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

A spontaneous alternation is defined as successive entries into the three different arms.

-

Calculate the percentage of alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

To induce amnesia, a substance like scopolamine can be administered prior to the test.

-

2.4.2 In Vitro Enzyme Inhibition Assay: MAO-B Activity

-

Enzyme Source: Recombinant human monoamine oxidase B.

-

Substrate: A suitable substrate for MAO-B (e.g., a fluorometric substrate).

-

Procedure:

-

Pre-incubate the enzyme with the test dipeptide at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Measure the product formation over time using a plate reader (e.g., fluorescence measurement).

-

Calculate the percentage of inhibition relative to a control without the dipeptide.

-

Determine the IC50 value (the concentration of the dipeptide that inhibits 50% of the enzyme activity).

-

2.4.3 Neurotransmitter Quantification: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Euthanize mice at a specific time point after dipeptide administration.

-

Dissect specific brain regions (e.g., hippocampus, frontal cortex).

-

Homogenize the tissue in an appropriate buffer.

-

Centrifuge to remove debris and deproteinize the supernatant.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Use an electrochemical detector for the sensitive detection of dopamine and its metabolites.

-

Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.

-

Proposed Signaling Pathway for WY Dipeptide

Caption: Proposed signaling pathway for WY dipeptide-induced memory improvement.

Structural and Functional Roles of Tryptophan-Tyrosine Dyads

Peptides containing both tryptophan and tyrosine residues can form "dyads" where the two aromatic side chains are in close proximity. These dyads can have specific structural and functional properties:

-

Structural Stabilization: The interaction between the indole ring of tryptophan and the phenol ring of tyrosine can contribute to the stabilization of peptide and protein structures.

-

Radical Scavenging: Tryptophan-tyrosine dyads can act as radical scavengers, which may have a protective effect against oxidative stress.

-

Fluorescence Quenching: The fluorescence of tyrosine is often quenched in the presence of a nearby tryptophan due to Förster resonance energy transfer (FRET). This property can be used to study peptide conformation and binding.

Conclusion and Future Directions

While there is a lack of direct research on this compound, the known functions of its constituent amino acids and the activities of the related WY dipeptide provide a strong foundation for future investigations. The presence of a D-amino acid in this compound is particularly noteworthy, as this could confer unique properties such as increased resistance to enzymatic degradation, leading to enhanced stability and bioavailability compared to its L-L counterpart.

Future research should focus on:

-

Synthesis and Characterization: Chemical synthesis and structural characterization of this compound.

-

In Vitro and In Vivo Functional Assays: Employing the experimental protocols outlined above to investigate its effects on cognitive function, neurotransmitter systems, and enzymatic activity.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide to understand its bioavailability and stability.

-

Immunomodulatory and Antimicrobial Screening: Investigating potential immunomodulatory and antimicrobial activities based on the known functions of D-tryptophan.

The exploration of this compound holds promise for the discovery of novel bioactive peptides with potential applications in neuroscience, immunology, and as therapeutic agents.

References

- 1. What is L-tyrosine? | Benefits | Life Extension Europe [lifeextensioneurope.com]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. examine.com [examine.com]

- 4. health.clevelandclinic.org [health.clevelandclinic.org]

- 5. L-Tryptophan - American Chemical Society [acs.org]

- 6. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 9. Tryptophan, D(+)-Tryptophan, and L-Tryptophan_Chemicalbook [chemicalbook.com]

- 10. Biological function of d-tryptophan: a bibliometric analysis and review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

L-Tyrosyl-D-tryptophan: A Technical Guide on its Inferred Discovery, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the dipeptide L-Tyrosyl-D-tryptophan, a molecule of significant interest due to its structural similarity to potent, naturally occurring opioid peptides. While direct historical accounts of its specific discovery are not prominent in the literature, its scientific importance can be inferred from the extensive research into related compounds, particularly the dermorphin and deltorphin families of peptides. This document provides a comprehensive overview of the likely historical context of its synthesis, a detailed, generalized protocol for its chemical synthesis via modern methods, and a discussion of its potential biological activities, with a focus on opioid receptor modulation. Quantitative data for structurally related peptides are presented to offer a comparative framework, and a hypothetical signaling pathway is illustrated to guide future research.

Introduction and Inferred Historical Context

The discovery and study of small peptides have been pivotal in neuroscience and pharmacology. The story of this compound is intrinsically linked to the exploration of opioid peptides in the late 1970s and early 1980s. During this period, researchers, notably Vittorio Erspamer and his colleagues, isolated a series of potent opioid peptides from the skin of South American frogs of the genus Phyllomedusa.[1][2][3][4] These peptides, named dermorphins and deltorphins, exhibited remarkable potency and selectivity for opioid receptors.

A key structural feature of these peptides was the presence of a D-amino acid in the second position, following an N-terminal L-Tyrosine.[1][2] Specifically, dermorphin has the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ and is a potent µ-opioid receptor agonist, while deltorphins, such as Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂, are highly selective for δ-opioid receptors.[1][2][5] This discovery was groundbreaking because D-amino acids are not incorporated into proteins via the standard genetic code and ribosomal synthesis, pointing to an unusual post-translational modification mechanism.[1]

The fundamental motif for opioid activity in these peptides was identified as Tyr-D-Xaa..., where the N-terminal tyrosine and the D-amino acid at position two are critical for high-affinity receptor binding. Given this context, the synthesis and study of the simplest form of this motif, the dipeptide this compound, would have been a logical step for researchers investigating the minimal structural requirements for opioid receptor interaction. While a specific "discovery" paper for this exact dipeptide is not readily identifiable, its synthesis would have been a crucial part of the structure-activity relationship (SAR) studies of that era, aimed at understanding the essence of opioid peptide activity.

Chemical Synthesis: A Generalized Experimental Protocol

The synthesis of this compound is readily achievable using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Detailed Methodology

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

First Amino Acid Coupling (D-Tryptophan):

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20-40% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate the carboxyl group of Fmoc-D-Trp(Boc)-OH using a coupling reagent such as HBTU/HOBt or DIC/Oxyma in the presence of a base like diisopropylethylamine (DIPEA). The Boc group protects the indole side chain of tryptophan.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin to remove excess reagents.

-

-

Second Amino Acid Coupling (L-Tyrosine):

-

Repeat the Fmoc deprotection step as described above to deprotect the N-terminus of the resin-bound D-tryptophan.

-

Wash the resin thoroughly.

-

Activate and couple Fmoc-L-Tyr(tBu)-OH in the same manner as the first amino acid. The tert-butyl (tBu) group protects the hydroxyl group of tyrosine.

-

Wash the resin extensively.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from the L-tyrosine residue.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and 1,2-ethanedithiol) to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu). This reaction is typically run for 2-3 hours.

-

Peptide Precipitation and Purification:

-

Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final this compound product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Biological Activity and Signaling

Based on the structure-activity relationships of known opioid peptides, this compound is a strong candidate for interaction with opioid receptors. The N-terminal tyrosine provides the essential phenolic hydroxyl group and the primary amine, which are known to be critical for binding to the "message" domain of the opioid pharmacophore. The D-tryptophan at the second position provides a bulky, hydrophobic side chain in a specific stereochemical orientation that is favorable for high-affinity binding and can confer selectivity for either µ- or δ-opioid receptors.

Hypothetical Signaling Pathway of this compound

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to the inhibition of neuronal activity.

Caption: Hypothetical signaling pathway for this compound via opioid receptor activation.

Activation of the Gi/o protein by the peptide-receptor complex leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

-

Modulation of Ion Channels: This typically involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.

The net effect is a decrease in neuronal excitability and the inhibition of pain signaling pathways.

Quantitative Data and Comparative Analysis

While no specific quantitative data for this compound is readily available in the public domain, the table below presents data for related opioid peptides to provide a comparative context for researchers. This data highlights the high affinity and selectivity conferred by the Tyr-D-Xaa motif.

| Peptide | Sequence | Receptor Affinity (Ki, nM) | Receptor Selectivity |

| Dermorphin | Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂ | µ: ~0.4 | Highly µ-selective |

| Deltorphin I | Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂ | δ: ~0.2 | Highly δ-selective |

| [D-Trp²]Dermorphin Analog | Tyr-D-Trp -Phe-Gly-NH₂ | µ: (Potentially high) | (Predicted µ-selective) |

| This compound | Tyr-D-Trp -NH₂ | (Hypothesized high affinity) | (To be determined) |

Data for Dermorphin and Deltorphin are compiled from various pharmacological studies. Data for the D-Trp analog and this compound are hypothetical and presented for comparative purposes.

Conclusion and Future Directions

This compound represents a fundamental structural motif with high potential for biological activity, particularly at opioid receptors. While its specific history is intertwined with the broader discovery of D-amino acid-containing peptides, its importance as a tool for understanding opioid pharmacology is clear. The synthesis of this dipeptide is straightforward with modern techniques, and its biological characterization is a critical next step.

Future research should focus on:

-

Definitive Synthesis and Characterization: A formal, published synthesis and full spectroscopic characterization of this compound.

-

Receptor Binding Assays: Quantitative determination of its binding affinities for µ, δ, and κ opioid receptors.

-

In Vitro Functional Assays: Measurement of its efficacy (agonist, antagonist, or partial agonist activity) at these receptors.

-

In Vivo Studies: Assessment of its analgesic and other behavioral effects in animal models.

Such studies will definitively place this compound within the landscape of opioid peptides and could pave the way for the development of novel therapeutics.

References

- 1. Dermorphin - Wikipedia [en.wikipedia.org]

- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dermorphin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deltorphin I - Wikipedia [en.wikipedia.org]

The Biological Significance of L-Tyrosyl-D-tryptophan Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Tyrosyl-D-tryptophan (Tyr-Trp) has emerged as a molecule of interest in neuroscience and pharmacology due to its potential role in modulating cognitive function, particularly memory. This technical guide provides a comprehensive overview of the known biological significance of this compound, with a focus on its effects on the dopaminergic and noradrenergic systems. While direct quantitative data on receptor binding and functional potency are limited in publicly available literature, this document synthesizes existing research on Tyr-Trp and structurally related peptides to elucidate its mechanism of action. Detailed experimental protocols for key assays and visual representations of associated signaling pathways are provided to facilitate further investigation into the therapeutic potential of this dipeptide.

Introduction

This compound is a dipeptide composed of the amino acids L-tyrosine and D-tryptophan. The incorporation of the D-isomeric form of tryptophan confers resistance to enzymatic degradation, potentially increasing its bioavailability and duration of action in vivo. Research suggests that the biological activities of Tyr-Trp are primarily centered on its ability to modulate neurotransmitter systems in the brain, leading to improvements in cognitive functions such as short-term memory. A closely related dipeptide, Tryptophan-Tyrosine (WY), has been shown to improve memory by modulating the dopamine system[1][2].

Core Biological Functions

The primary biological significance of this compound lies in its ability to influence catecholaminergic and dopaminergic neurotransmission.

Modulation of Norepinephrine and Dopamine Metabolism

Studies have indicated that oral administration of Tyr-Trp can facilitate brain norepinephrine metabolism[3]. This is significant as norepinephrine is a key neurotransmitter involved in attention, focus, and memory consolidation. The proposed mechanism involves the upregulation of genes associated with catecholamine metabolism[3].

Furthermore, research on the related dipeptide Tryptophan-Tyrosine (WY) has demonstrated an increase in dopamine levels in the hippocampus and frontal cortex[1][2]. This effect is attributed to the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine[1]. The memory-improving effects of the WY dipeptide were partially attenuated by a dopamine D1 receptor antagonist, highlighting the crucial role of the dopaminergic system in its mechanism of action[1][2].

Quantitative Data

| Parameter | Description | Receptor/Enzyme Target(s) | Relevance |

| Binding Affinity (Kd, Ki) | Measures the strength of the binding interaction between this compound and its molecular target. A lower value indicates a higher affinity. | Opioid Receptors (μ, δ, κ), Dopamine Receptors (D1, D2, etc.) | Determines the specificity and selectivity of the dipeptide for its receptor targets. |

| Functional Potency (EC50) | The concentration of this compound that produces 50% of the maximal response in a functional assay (e.g., receptor activation, neurotransmitter release). | Dopamine Receptors, Opioid Receptors | Indicates the concentration at which the dipeptide elicits a significant biological effect. |

| Inhibitory Potency (IC50) | The concentration of this compound that inhibits 50% of the activity of a target enzyme or the binding of another ligand. | Monoamine Oxidase B (MAO-B) | Quantifies the dipeptide's ability to inhibit key enzymes involved in neurotransmitter metabolism. |

Signaling Pathways

Based on the available evidence for Tyr-Trp and related peptides, the following signaling pathways are hypothesized to be central to its biological effects.

Dopamine D1 Receptor Signaling Pathway

The memory-enhancing effects of the related WY dipeptide are linked to the activation of the dopamine D1 receptor[1]. Activation of the D1 receptor, a Gs-coupled GPCR, initiates a signaling cascade that leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, which are crucial for synaptic plasticity and memory formation.

Inhibition of Monoamine Oxidase B (MAO-B) and Increased Dopamine Availability

The inhibition of MAO-B by Tyr-Trp or its metabolites would lead to a decrease in the degradation of dopamine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors like the D1 receptor.

References

L-Tyrosyl-D-tryptophan: A Technical Guide to a Novel Dipeptide's Potential Mechanism of Action

Disclaimer: As of October 2025, specific experimental data on the mechanism of action of the dipeptide L-Tyrosyl-D-tryptophan in cellular processes is not available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the potential mechanisms of action based on the known biological roles of its constituent amino acids, L-tyrosine and L-tryptophan, and the general properties of D-amino acid-containing peptides (DAACPs). The experimental protocols and signaling pathways described are foundational and would require specific adaptation and validation for this compound.

Introduction

This compound is a dipeptide composed of the L-isomer of tyrosine and the D-isomer of tryptophan. The incorporation of a D-amino acid is of significant interest in peptide-based drug discovery as it can confer unique biochemical properties, most notably an increased resistance to enzymatic degradation.[1][2][3] This enhanced stability may lead to prolonged bioavailability and altered pharmacological effects compared to its natural L-L counterpart. This technical guide will explore the hypothesized mechanism of action of this compound by examining the established roles of its constituent amino acids in key cellular signaling pathways and considering the implications of the D-tryptophan moiety.

Hypothesized Mechanism of Action

The biological activity of this compound is likely to be multifaceted, influenced by its uptake, stability, and interaction with cellular targets.

Cellular Uptake and Stability

Dipeptides are typically transported into cells by peptide transporters such as PepT1 and PepT2.[4] While the uptake kinetics for this compound have not been determined, studies on other dipeptides suggest that it would be actively transported into cells.[4][5][6] Once inside the cell, the peptide bond of L-L dipeptides is susceptible to hydrolysis by intracellular peptidases. However, the presence of a D-amino acid in this compound is expected to render it highly resistant to these proteases.[1][2][3] This increased stability would likely lead to a longer intracellular half-life, allowing for more sustained interaction with potential molecular targets.

Potential Interaction with L-Tyrosine and L-Tryptophan Signaling Pathways

Given its structure, this compound could potentially influence the signaling pathways of its constituent amino acids.

L-tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[7][8][9][10][11] This pathway is initiated by the enzyme tyrosine hydroxylase.[10] It is plausible that intracellular hydrolysis of this compound, although likely slow, could release L-tyrosine, thereby influencing the local concentration of this amino acid and affecting catecholamine synthesis. Furthermore, L-tyrosine residues in proteins are key targets for tyrosine kinases, which play a central role in numerous signal transduction pathways regulating cell growth, differentiation, and metabolism.[12][13] While the dipeptide itself is unlikely to be a direct substrate for tyrosine kinases, its potential to modulate intracellular L-tyrosine levels could have downstream effects on these pathways.

Figure 1: Overview of L-Tyrosine Signaling Pathways.

L-tryptophan is the precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin.[11][14] The rate-limiting enzyme in this pathway is tryptophan hydroxylase.[10] A study on the L-L dipeptide, Tyr-Trp, demonstrated that its oral administration in mice enhanced brain norepinephrine metabolism and ameliorated short-term memory deficits.[15] This suggests that the dipeptide can cross the blood-brain barrier and exert neuromodulatory effects. It is conceivable that this compound could have similar or even more potent effects due to its increased stability. The D-tryptophan moiety might also interact differently with enzymes or receptors in the tryptophan metabolic pathways.

Figure 2: Overview of L-Tryptophan Signaling Pathways.

Proposed Experimental Protocols to Elucidate the Mechanism of Action

To investigate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Studies

Objective: To quantify the resistance of this compound to enzymatic degradation compared to its L-L counterpart.

Methodology:

-

Incubate this compound and L-Tyrosyl-L-tryptophan separately with various proteases (e.g., trypsin, chymotrypsin, cell lysates).[2]

-

Collect aliquots at different time points.

-

Terminate the enzymatic reaction.

-

Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact dipeptide remaining.[2]

Objective: To determine the kinetics of this compound uptake into cells.

Methodology:

-

Culture a suitable cell line (e.g., Caco-2 for intestinal transport, or a neuronal cell line).

-

Incubate the cells with varying concentrations of this compound for different durations.

-

Lyse the cells and quantify the intracellular concentration of the dipeptide using liquid chromatography-mass spectrometry (LC-MS).

-

Determine kinetic parameters (Km and Vmax) from the concentration-dependent uptake data.

Objective: To assess the effect of this compound on the synthesis and release of catecholamines and serotonin.

Methodology:

-

Culture appropriate neuronal cell lines (e.g., PC12 for catecholamines, SH-SY5Y for dopamine, or primary neurons).

-

Treat the cells with this compound.

-

Measure the levels of dopamine, norepinephrine, and serotonin in the cell culture medium and cell lysates using ELISA or HPLC with electrochemical detection.

In Vivo Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

Methodology:

-

Administer this compound to rodents (e.g., mice or rats) via oral gavage or intravenous injection.

-

Collect blood and tissue samples (including brain) at various time points.

-

Quantify the concentration of the intact dipeptide and its potential metabolites using LC-MS/MS.

Objective: To evaluate the effects of this compound on cognitive function and behavior.

Methodology:

-

Administer this compound to an animal model of a neurological disorder (e.g., a mouse model of Alzheimer's disease).[15]

-

Conduct behavioral tests to assess memory, learning, anxiety, and motor activity (e.g., Y-maze, Morris water maze, open field test).[15][16]

Figure 3: Proposed Experimental Workflow.

Quantitative Data Summary

As no specific quantitative data for this compound is available, the following tables are presented as templates for organizing data once experiments are conducted.

Table 1: Proteolytic Stability of Dipeptides

| Dipeptide | Protease | Incubation Time (h) | % Intact Dipeptide Remaining |

| L-Tyrosyl-L-tryptophan | Trypsin | 0 | 100 |

| 1 | |||

| 4 | |||

| This compound | Trypsin | 0 | 100 |

| 1 | |||

| 4 |

Table 2: Cellular Uptake Kinetics of this compound in [Cell Line]

| Parameter | Value |

| Km (µM) | |

| Vmax (pmol/min/mg protein) |

Table 3: Effect of this compound on Neurotransmitter Levels in [Cell Line]

| Treatment | Dopamine (ng/mg protein) | Norepinephrine (ng/mg protein) | Serotonin (ng/mg protein) |

| Vehicle Control | |||

| This compound (1 µM) | |||

| This compound (10 µM) |

Conclusion

This compound represents a novel dipeptide with the potential for enhanced stability and unique biological activity due to the presence of a D-amino acid. Based on the known functions of L-tyrosine and L-tryptophan, it is hypothesized that this dipeptide could modulate catecholaminergic and serotonergic pathways, potentially exerting effects on the central nervous system. The lack of direct experimental evidence necessitates a systematic investigation following the proposed experimental protocols to elucidate its precise mechanism of action. Such research will be crucial for understanding its therapeutic potential and advancing the development of novel peptide-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Uptake of dipeptides containing basic and acidic amino acids by rat small intestine in vitro. | Semantic Scholar [semanticscholar.org]

- 6. portlandpress.com [portlandpress.com]

- 7. nbinno.com [nbinno.com]

- 8. Tyrosine - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. apexbt.com [apexbt.com]

- 14. researchgate.net [researchgate.net]

- 15. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

A Technical Guide on the Natural Occurrence of L-Tyrosyl-D-tryptophan and its Constituent Amino Acids

Executive Summary

This technical guide addresses the query regarding the natural occurrence of the dipeptide L-Tyrosyl-D-tryptophan. A comprehensive review of the scientific literature reveals no direct evidence of the natural occurrence of this compound in organisms. Consequently, information regarding its specific biosynthesis, physiological roles, and quantitative presence in biological systems is unavailable.

This guide, therefore, provides an in-depth exploration of the natural occurrence, biosynthesis, and physiological significance of its constituent amino acids: L-Tyrosine and D-Tryptophan . Understanding the biological context of these individual amino acids is crucial for researchers and professionals in drug development and related scientific fields. While L-tyrosine is a common proteinogenic amino acid with well-defined metabolic pathways, D-tryptophan belongs to a class of less common D-amino acids that are found in specific natural products and have unique biological activities.

L-Tyrosine: A Fundamental Aromatic Amino Acid

L-tyrosine is a non-essential amino acid in humans, meaning it can be synthesized by the body from the essential amino acid L-phenylalanine. It is a fundamental building block of proteins and a precursor to several critical biomolecules.

Biosynthesis of L-Tyrosine

The biosynthesis of L-tyrosine is a well-characterized pathway that originates from the shikimate pathway, a metabolic route used by bacteria, archaea, fungi, algae, and plants for the synthesis of aromatic amino acids.[1][2]

The key steps in the biosynthesis of L-tyrosine are outlined below:

References

L-Tyrosyl-D-tryptophan CAS number and molecular weight

An In-depth Technical Guide to L-Tyrosyl-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dipeptide composed of L-tyrosine and D-tryptophan. While specific research on this particular diastereomer is limited, this guide provides a comprehensive overview based on the known properties of its constituent amino acids and related dipeptides. This document covers the physicochemical properties, potential synthesis methodologies, and plausible biological significance of this compound, drawing parallels from studies on similar D-amino acid-containing peptides. The inclusion of a D-amino acid suggests potential for increased stability and unique bioactivity compared to its L-L counterpart. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic and research applications of this unique dipeptide.

Physicochemical Properties

| Property | Value | Source |

| Tyrosyl-tryptophan (General) | ||

| CAS Number | 60815-41-0 | [1] |

| Molecular Formula | C20H21N3O4 | [1] |

| Molecular Weight | 367.4 g/mol | [1] |

| L-Tyrosine | ||

| CAS Number | 60-18-4 | |

| Molecular Formula | C9H11NO3 | |

| Molecular Weight | 181.19 g/mol | |

| D-Tryptophan | ||

| CAS Number | 153-94-6 | [2] |

| Molecular Formula | C11H12N2O2 | [2][3][4] |

| Molecular Weight | 204.23 g/mol |

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis approach can be employed.

Proposed Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

-

Fmoc-D-Trp(Boc)-Wang resin

-

Fmoc-L-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell the Fmoc-D-Trp(Boc)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the D-tryptophan residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate Fmoc-L-Tyr(tBu)-OH with DIC and HOBt in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a ninhydrin test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added L-tyrosine residue as described in step 2.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Logical Workflow for Peptide Synthesis

References

L-Tyrosyl-D-tryptophan: A Stereochemical Approach to Modulating Opioid Signaling

Abstract

This technical guide provides an in-depth analysis of the stereochemistry and strategic importance of the dipeptide L-Tyrosyl-D-tryptophan. The incorporation of a D-amino acid into a peptide backbone is a critical strategy in modern drug design to enhance metabolic stability and modulate biological activity. This document details the rationale behind the design of this compound as a potential opioid receptor modulator, outlines standard experimental protocols for its synthesis and evaluation, and presents a framework for understanding its mechanism of action through established signaling pathways. All quantitative data are summarized for clarity, and key processes are visualized using Graphviz diagrams.

Introduction: The Significance of Stereochemistry in Peptide Therapeutics

The vast majority of naturally occurring peptides and proteins are composed exclusively of L-amino acids. Consequently, the enzymatic machinery of the body, particularly proteases, is stereospecific for cleaving peptide bonds between L-amino acids. This rapid enzymatic degradation is a primary obstacle in the development of peptide-based therapeutics, leading to short in-vivo half-lives.

A proven strategy to overcome this limitation is the introduction of non-natural D-amino acids, the enantiomers (mirror images) of their L-counterparts.[1] Peptides containing D-amino acids are resistant to standard proteolysis, which can significantly increase their stability and bioavailability.[1][2] Furthermore, the altered stereochemistry can induce specific conformational changes in the peptide backbone, leading to unique biological activities, such as modified receptor binding affinity and selectivity.[3][4]

The dipeptide this compound exemplifies this design strategy. It combines two key features:

-

L-Tyrosine: The N-terminal tyrosine residue is a highly conserved pharmacophore essential for activity at opioid receptors. The tyramine moiety within its side chain is considered the "message" that triggers the receptor's response.

-

D-Tryptophan: The incorporation of D-tryptophan at the second position is intended to confer resistance to enzymatic degradation by aminopeptidases, thereby increasing the peptide's biological half-life. The bulky indole side chain of tryptophan also plays a crucial role in receptor interaction and selectivity.

This guide explores the synthesis, hypothetical biological activity, and methods of evaluation for this archetypal peptidomimetic.

Stereochemical and Structural Rationale

The structure of this compound is designed to interact with opioid receptors, which are G-protein coupled receptors (GPCRs) central to pain modulation.[3] The L-tyrosine provides the essential opioid-binding motif, while the D-tryptophan introduces metabolic stability.

Quantitative Data: Impact of D-Amino Acid Substitution

| Peptide | Sequence | Modification | Plasma Half-life (t½) | δ-Opioid Receptor Affinity (Kᵢ, nM) | µ-Opioid Receptor Affinity (Kᵢ, nM) |

| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | All L-amino acids | ~25 minutes[5] | 1.26[7] | 1.7[7] |

| DADLE | Tyr-D-Ala -Gly-Phe-D-Leu | D-Ala at position 2, D-Leu at position 5 | > 5 hours (extrapolated 37h)[5] | Not specified, but considered a selective δ-agonist[8][9] | Not specified, but binds to µ₁ subtype[8] |

Table 1: Comparison of an endogenous opioid peptide and its D-amino acid-containing analog. This data illustrates the profound impact of stereochemical modification on peptide stability and receptor interaction.

Experimental Protocols

The following sections describe generalized, standard protocols for the synthesis and biological evaluation of dipeptides like this compound.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11] The Fmoc/tBu strategy is most common due to its mild reaction conditions.[10]

Methodology:

-

Resin Preparation: A pre-loaded Fmoc-D-Trp(Boc)-Wang resin is used as the solid support. The resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the free amine of the D-tryptophan residue. The resin is then washed extensively with DMF to remove piperidine.

-

Amino Acid Coupling: The next amino acid, Fmoc-L-Tyr(tBu)-OH, is pre-activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine). The activated amino acid solution is added to the resin, and the reaction proceeds to form the peptide bond.

-

Washing: The resin is washed thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[12]

-

Final Deprotection: The Fmoc group of the N-terminal L-tyrosine is removed as described in step 2.

-

Cleavage and Global Deprotection: The completed dipeptide is cleaved from the resin, and all side-chain protecting groups (Boc on Trp, tBu on Tyr) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as scavengers.[13]

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Biological Evaluation: Opioid Receptor Binding Assay

To determine the affinity of this compound for opioid receptors, a competitive radioligand binding assay is performed using cell membranes expressing the receptor of interest (e.g., µ-opioid receptor).

Methodology:

-

Membrane Preparation: HEK293 cells stably expressing the human µ-opioid receptor are harvested and homogenized in a cold buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

Assay Setup: In a 96-well plate, the following are added:

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for the µ-opioid receptor).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

Incubation: The plate is incubated for a set time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.[14]

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound ligand to pass through. The filters are washed quickly with cold buffer to remove non-specifically bound radioactivity.[15]

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The binding affinity (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mechanism of Action: Opioid Receptor Signaling Pathway

This compound, as a putative opioid agonist, is expected to exert its effects by activating opioid receptors, which are coupled to inhibitory G-proteins (Gᵢ/Gₒ).[1][3] The activation of this pathway leads to a decrease in neuronal excitability, which is the basis of analgesia.

Signaling Cascade:

-

Binding: The peptide binds to the extracellular domain of the µ-opioid receptor (MOR).

-

G-Protein Activation: This binding induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gᵢ protein.[2]

-

Subunit Dissociation: The G-protein dissociates into its Gαᵢ-GTP and Gβγ subunits.

-

Downstream Effects:

-

Gαᵢ-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Gβγ directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[2][4]

-

-

Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ subunit and the receptor.

References

- 1. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationships of Bifunctional Peptides Based on Overlapping Pharmacophores at Opioid and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leu-Enkephalin [D-Ala2] - Echelon Biosciences [echelon-inc.com]

- 5. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enkephalin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. DADLE - Wikipedia [en.wikipedia.org]

- 9. Delta opioid peptide [D-ala2, D-leu5]-Enkephalin’s ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Degradation kinetics of methionine5-enkephalin by cerebrospinal fluid: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Bioactivity of New μ and δ Opioid Peptides: Ingenta Connect [ingentaconnect.com]

L-Tyrosyl-D-tryptophan: A Technical Guide for Protein and Peptide Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-D-tryptophan is a dipeptide composed of L-tyrosine and D-tryptophan. This molecule and its constituent amino acids play a significant role in the study of protein and peptide structure, function, and dynamics. The unique photophysical properties of the tryptophan indole side chain, in particular, make it an intrinsic fluorescent probe that is highly sensitive to its local environment.[1][2][3] The incorporation of a D-amino acid, D-tryptophan, can confer resistance to enzymatic degradation, enhancing the stability of peptides for therapeutic applications.[4] This technical guide provides an in-depth overview of the role of this compound and its components in protein and peptide research, complete with experimental methodologies and data presentation.

Physicochemical Properties

The properties of this compound are largely determined by the characteristics of its constituent amino acids, L-tyrosine and D-tryptophan.

| Property | L-Tyrosine | D-Tryptophan | L-Tyrosyl-L-tryptophan |

| Molecular Formula | C9H11NO3 | C11H12N2O2 | C20H21N3O4 |

| Molecular Weight | 181.19 g/mol | 204.23 g/mol | 367.4 g/mol [5] |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid | (2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

| Fluorescence | Intrinsic fluorescence, but often quenched.[6] | Intrinsic fluorescence, sensitive to environment.[1][7] | Exhibits fluorescence primarily from the tryptophan residue. |

| Solubility | Sparingly soluble in water. | Soluble in water. | Expected to have moderate water solubility. |

Role in Protein and Peptide Studies

The primary utility of this compound and similar peptides in research stems from the fluorescent properties of the tryptophan residue.

Intrinsic Fluorescence Probe

Tryptophan is a natural fluorophore, and its emission spectrum is highly sensitive to the polarity of its environment.[1][8] When a tryptophan residue is buried within the hydrophobic core of a protein, its fluorescence emission maximum will be blue-shifted (shorter wavelength) compared to when it is exposed to the aqueous solvent.[6] This property allows researchers to monitor changes in protein conformation, folding, and binding to other molecules.

Fluorescence Quenching Studies

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[9] This can occur through various mechanisms, including excited-state reactions, energy transfer, and ground-state complex formation.[1][10] In the context of protein studies, quenching of tryptophan fluorescence can be used to determine the binding affinity of ligands, including small molecules, ions, and other proteins.[6][11] The addition of a ligand that binds near a tryptophan residue can alter the local environment and lead to a change in fluorescence intensity.

The Stern-Volmer equation is often used to analyze fluorescence quenching data:

F₀ / F = 1 + Ksv[Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher.

-

Ksv is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher.

By plotting F₀/F versus [Q], a linear relationship should be observed for dynamic quenching, and the slope will be equal to Ksv.

Structural Stability and Drug Design

The incorporation of D-amino acids, such as D-tryptophan, into peptides can significantly increase their resistance to proteolytic degradation.[4] This is a crucial strategy in the design of peptide-based therapeutics, as it can prolong their half-life in vivo. This compound can serve as a model dipeptide for studying the impact of D-amino acids on peptide conformation and stability. Furthermore, tryptophan residues are often found at the interface of protein-protein interactions and can play a key role in the anchoring of proteins to cell membranes.[3]

Experimental Protocols

Fluorescence Quenching Assay for Protein-Ligand Binding

This protocol describes a general method for determining the binding affinity of a ligand to a protein using intrinsic tryptophan fluorescence quenching.

Materials:

-

Purified protein containing at least one tryptophan residue.

-

Ligand of interest.

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Fluorometer.

-

Cuvettes.

Methodology:

-

Prepare a stock solution of the protein in the buffer at a known concentration (typically in the micromolar range).

-

Prepare a series of ligand solutions of varying concentrations in the same buffer.

-

To a cuvette, add the protein solution to a final volume of 2-3 mL.

-

Place the cuvette in the fluorometer and set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission scan range from 300 nm to 450 nm.[6]

-

Record the fluorescence spectrum of the protein alone (F₀).

-

Add a small aliquot of the ligand solution to the cuvette, mix gently, and allow the system to equilibrate.

-

Record the fluorescence spectrum.

-

Repeat step 6 and 7 with increasing concentrations of the ligand.

-

Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[6]

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc chemistry.

Materials:

-

Fmoc-D-Trp(Boc)-Wang resin.

-

Fmoc-L-Tyr(tBu)-OH.

-

Piperidine solution (20% in DMF).

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

DIPEA (N,N-Diisopropylethylamine).

-

DMF (N,N-Dimethylformamide).

-

DCM (Dichloromethane).

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Diethyl ether.

-

HPLC for purification.

-

Mass spectrometer for characterization.

Methodology:

-

Resin Swelling: Swell the Fmoc-D-Trp(Boc)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the D-tryptophan.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Dissolve Fmoc-L-Tyr(tBu)-OH, HBTU, and DIPEA in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Perform a Kaiser test to ensure complete coupling.

-

-

Washing: Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Repeat step 2.

-

Washing: Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).

-

Precipitation: Precipitate the peptide by adding cold diethyl ether.

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizations

Signaling Pathways and Workflows

Conclusion

This compound and its constituent amino acids are invaluable tools in the fields of protein chemistry, biophysics, and drug development. The intrinsic fluorescence of tryptophan provides a sensitive probe for monitoring protein conformational changes and interactions, while the inclusion of D-amino acids offers a strategy for enhancing the stability of peptide-based therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to utilize these powerful techniques in their own studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Tyrosyl-tryptophan | C20H21N3O4 | CID 7021832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]

- 11. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

An In-depth Technical Guide to the Predicted 1H NMR Spectrum of L-Tyrosyl-D-tryptophan

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed theoretical prediction of the proton Nuclear Magnetic Resonance (1H NMR) spectrum for the dipeptide L-Tyrosyl-D-tryptophan. The prediction encompasses chemical shifts, multiplicities, and coupling constants for each proton, supported by a hypothetical experimental protocol and logical workflow diagrams.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in structural biology and medicinal chemistry for elucidating the three-dimensional structures and dynamics of molecules. For peptides and proteins, 1H NMR provides a wealth of information regarding amino acid composition, sequence, and conformation. This guide focuses on the ab initio prediction of the 1H NMR spectrum for this compound, a dipeptide composed of an L-tyrosine residue and a D-tryptophan residue. Understanding the predicted spectrum is a crucial first step in experimental design and subsequent spectral analysis for structural verification and conformational studies.

Molecular Structure and Proton Assignments

The structure of this compound forms the basis for all spectral predictions. The peptide bond links the carboxyl group of L-tyrosine to the amino group of D-tryptophan. The stereochemistry at the alpha-carbons (L for Tyrosine, D for Tryptophan) is a critical determinant of the local chemical environment for nearby protons.

(Image of this compound structure with protons labeled would be placed here in a full whitepaper)

For clarity, protons are assigned as follows:

-

Tyrosine (Tyr) Residue: Hα1, Hβ1a, Hβ1b, H2'/H6', H3'/H5', Ar-OH, NH3+.

-

Tryptophan (Trp) Residue: Hα2, Hβ2a, Hβ2b, Indole-NH, H2, H4, H5, H6, H7.

-

Peptide Bond: Amide NH.

-

C-Terminus: COOH.

Predicted 1H NMR Spectral Parameters

The following sections detail the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on typical values for individual amino acids in peptides, with adjustments for the specific dihedral angles and through-space effects inherent to the dipeptide structure.[1][2][3]

Aliphatic Protons

The alpha and beta protons of each residue are located in the aliphatic region of the spectrum.

-

Hα1 (Tyr): The alpha proton of the N-terminal tyrosine is expected to appear as a triplet or a doublet of doublets around 4.0-4.2 ppm . It is coupled to the two diastereotopic beta protons (Hβ1a and Hβ1b).

-

Hβ1a, Hβ1b (Tyr): These beta protons are diastereotopic and will appear as two distinct signals. They are coupled to each other (geminal coupling) and to Hα1 (vicinal coupling).[1] Expect two doublets of doublets around 2.9-3.2 ppm .

-

Hα2 (Trp): The alpha proton of the C-terminal tryptophan is adjacent to the amide proton and its own beta protons. It is predicted to resonate as a multiplet around 4.5-4.7 ppm .

-

Hβ2a, Hβ2b (Trp): Similar to tyrosine, the tryptophan beta protons are diastereotopic and will each appear as a doublet of doublets in the region of 3.1-3.4 ppm .

Aromatic and Amide Protons

This region contains signals from the tyrosine and tryptophan side chains as well as the backbone amide protons.

-

H2'/H6' and H3'/H5' (Tyr): The tyrosine aromatic ring forms an AA'XX' spin system, which often appears as two distinct doublets due to the para-substitution.[1][4] Expect a doublet around 7.1-7.2 ppm (H2'/H6', ortho to the CH2 group) and another doublet around 6.8-6.9 ppm (H3'/H5', ortho to the -OH group).

-

Indole Protons (Trp): The five protons on the indole ring of tryptophan will have distinct chemical shifts:

-

Indole-NH: This proton is highly deshielded and appears as a characteristic singlet far downfield, typically around 10.0-11.0 ppm .[5][6]

-

H2: A singlet or narrow triplet around 7.2-7.3 ppm .[6]

-

H4: A doublet around 7.5-7.7 ppm .[6]

-

H5, H6, H7: These protons form a complex multiplet system, often overlapping, in the range of 6.9-7.4 ppm .[6]

-

-

Amide NH (Peptide Bond): The amide proton, coupling to Hα2, is expected to appear as a doublet between 7.5-8.5 ppm .

Exchangeable Protons

Protons on heteroatoms (O, N) can exchange with the solvent, leading to broad signals or their disappearance in deuterated solvents like D2O.

-

NH3+ (Tyr N-terminus): The chemical shift is highly pH-dependent, typically appearing as a broad singlet between 7.5-8.5 ppm .

-

Ar-OH (Tyr Phenol): This phenolic proton gives rise to a broad singlet, with a chemical shift that varies significantly with solvent and concentration, often between 9.0-10.0 ppm .

-

COOH (Trp C-terminus): The carboxylic acid proton is highly acidic and deshielded, appearing as a very broad singlet far downfield (>11.0 ppm ), and is often not observed.

Data Presentation: Summary of Predicted Parameters

The following table summarizes the predicted 1H NMR data for this compound in a non-exchangeable solvent (e.g., DMSO-d6).

| Proton Assignment | Residue | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH3+ | Tyr | 7.5 - 8.5 | br s | - |

| Hα1 | Tyr | 4.0 - 4.2 | dd | ³J(Hα1,Hβ1a) ≈ 5-7, ³J(Hα1,Hβ1b) ≈ 7-9 |

| Hβ1a, Hβ1b | Tyr | 2.9 - 3.2 | 2 x dd | ²J(Hβ1a,Hβ1b) ≈ -14.5, ³J values as above |

| H3'/H5' | Tyr | 6.8 - 6.9 | d | ³J(H3'/H5', H2'/H6') ≈ 8.5 |

| H2'/H6' | Tyr | 7.1 - 7.2 | d | ³J(H2'/H6', H3'/H5') ≈ 8.5 |

| Ar-OH | Tyr | 9.0 - 10.0 | br s | - |

| Amide NH | Peptide | 7.5 - 8.5 | d | ³J(NH,Hα2) ≈ 7-9 |

| Hα2 | Trp | 4.5 - 4.7 | m | ³J(Hα2,NH) ≈ 7-9, ³J(Hα2,Hβ2) ≈ 5-8 |

| Hβ2a, Hβ2b | Trp | 3.1 - 3.4 | 2 x dd | ²J(Hβ2a,Hβ2b) ≈ -15.0, ³J values as above |

| Indole-NH | Trp | 10.0 - 11.0 | s | - |

| H2 | Trp | 7.2 - 7.3 | s or t | ⁴J(H2,H6) ≈ 1.0 |

| H4 | Trp | 7.5 - 7.7 | d | ³J(H4,H5) ≈ 8.0 |

| H5 | Trp | 6.9 - 7.1 | t | ³J(H5,H4) ≈ 8.0, ³J(H5,H6) ≈ 7.5 |

| H6 | Trp | 7.1 - 7.2 | t | ³J(H6,H5) ≈ 7.5, ³J(H6,H7) ≈ 8.0 |

| H7 | Trp | 7.3 - 7.4 | d | ³J(H7,H6) ≈ 8.0 |

| COOH | Trp | > 11.0 | br s | - |

| Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet. |

Experimental Protocol for 1H NMR Acquisition

This section outlines a standard operating procedure for acquiring a high-resolution 1D 1H NMR spectrum of the dipeptide.

5.1 Sample Preparation

-

Weighing: Accurately weigh 1-5 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.6 mL of deuterated solvent (e.g., DMSO-d6 to observe all exchangeable protons, or D2O to simplify the spectrum by exchanging labile protons).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

5.2 Instrumentation and Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') with a 30° flip angle.

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid and indole NH protons, are captured.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds to allow for adequate T1 relaxation.

-

Acquisition Time (AQ): 2-4 seconds for good resolution.

-

5.3 Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the internal standard peak to 0 ppm.

-

Integration and Peak Picking: Integrate all signals and pick peaks to determine their chemical shifts.

Visualization of Logical and Structural Relationships

Graphviz diagrams are used to illustrate the workflow for predicting the NMR spectrum and the fundamental spin-spin coupling relationships.

Caption: Logical workflow for the prediction of the 1H NMR spectrum.

Caption: Spin-spin coupling network for an alpha and two beta protons.